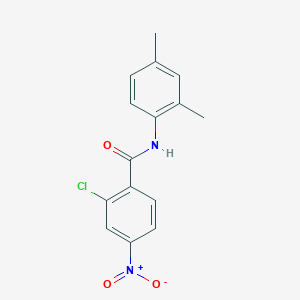

2-chloro-N-(2,4-dimethylphenyl)-4-nitrobenzamide

Description

Properties

Molecular Formula |

C15H13ClN2O3 |

|---|---|

Molecular Weight |

304.73 g/mol |

IUPAC Name |

2-chloro-N-(2,4-dimethylphenyl)-4-nitrobenzamide |

InChI |

InChI=1S/C15H13ClN2O3/c1-9-3-6-14(10(2)7-9)17-15(19)12-5-4-11(18(20)21)8-13(12)16/h3-8H,1-2H3,(H,17,19) |

InChI Key |

DGQMSDOGVFAKNN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,4-dimethylphenyl)-4-nitrobenzamide typically involves the reaction of 2,4-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,4-dimethylphenyl)acetamide. This intermediate is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,4-dimethylphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.

Major Products Formed

Oxidation: Formation of amino derivatives.

Reduction: Formation of reduced nitro derivatives.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-chloro-N-(2,4-dimethylphenyl)-4-nitrobenzamide exhibits notable antimicrobial activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cell death in microbial pathogens. This property makes it a candidate for further exploration as an antimicrobial agent in therapeutic applications.

Anticancer Research

The compound has shown promise in anticancer studies. Its mechanism of action may involve the interaction with specific molecular targets within cancer cells. Preliminary studies suggest that the compound can induce apoptosis (programmed cell death) in various cancer cell lines, indicating its potential as a chemotherapeutic agent.

Case Study 1: Antidiabetic Activity

A study focused on the synthesis of various benzamide derivatives, including 2-chloro-N-(2,4-dimethylphenyl)-4-nitrobenzamide, demonstrated significant antidiabetic activity. The synthesized compounds were evaluated for their inhibitory effects on α-glucosidase and α-amylase enzymes, which are crucial targets in diabetes management. Results indicated that certain derivatives exhibited potent inhibitory effects, suggesting their potential use in diabetes treatment .

Case Study 2: Structure-Activity Relationship (SAR) Studies

A comprehensive SAR study was conducted to understand the influence of different substituents on the biological activity of benzamide derivatives. The study highlighted that the presence of electron-withdrawing groups like nitro and electron-donating groups such as methyl significantly affected the compounds' inhibitory activities against various enzymes . This knowledge is essential for designing more effective derivatives with enhanced biological properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,4-dimethylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of active metabolites.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substituent positions, halogenation patterns, and aromatic ring modifications. Key comparisons include:

Key Observations :

- Electronic Effects : The 4-nitro group in the target compound is a strong electron-withdrawing group, enhancing electrophilic reactivity compared to bromo- or methoxy-substituted analogs .

- Halogenation : Chlorine at position 2 (target compound) vs. bromine () alters polarizability and intermolecular interactions, affecting solubility and crystallinity .

Physicochemical Properties

- Spectroscopic Data : The target compound’s NMR and MS profiles can be inferred from analogs:

- Thermal Stability : Nitroaromatic compounds generally exhibit high thermal stability, but methyl groups may lower melting points compared to halogen-rich analogs (e.g., 4-Chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide, m.p. ~200°C) .

Biological Activity

2-Chloro-N-(2,4-dimethylphenyl)-4-nitrobenzamide is an organic compound belonging to the benzamide class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-chloro-N-(2,4-dimethylphenyl)-4-nitrobenzamide is with a molecular weight of approximately 304.73 g/mol. The compound features:

- Chloro group at the second position

- Dimethylphenyl group at the nitrogen position

- Nitro group at the para position relative to the benzamide core

These functional groups contribute to its chemical reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates, which may affect various cellular components. Additionally, the chloro and dimethylphenyl groups enhance binding affinity and specificity for biological targets.

Antimicrobial Properties

Research indicates that 2-chloro-N-(2,4-dimethylphenyl)-4-nitrobenzamide exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential cellular processes .

Anticancer Potential

The compound has also shown promise in anticancer research. Studies suggest that it may induce apoptosis in cancer cells through pathways involving oxidative stress and DNA damage. The specific interactions with cancer cell receptors enhance its potential as a therapeutic agent .

Case Studies and Research Findings

Several studies have documented the biological activities of 2-chloro-N-(2,4-dimethylphenyl)-4-nitrobenzamide:

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial efficacy against common pathogens.

- Methodology : In vitro assays were performed using agar diffusion methods.

- Results : The compound demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria.

-

Anticancer Mechanism Investigation :

- Objective : To explore the apoptotic effects on cancer cell lines.

- Methodology : Cancer cell lines were treated with varying concentrations of the compound, followed by analysis using flow cytometry.

- Results : Induction of apoptosis was confirmed, with increased levels of reactive oxygen species (ROS) observed in treated cells .

Data Table: Summary of Biological Activities

| Activity Type | Test Organisms/Cell Lines | Key Findings |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | Significant inhibition observed |

| Anticancer | HeLa, MCF-7 | Induced apoptosis via ROS generation |

| Mechanism | Cellular assays | Interaction with specific molecular targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.